molecular formula C6H8N2 B3195069 1H-Imidazole, 2-(1-methylethenyl)- CAS No. 88362-72-5

1H-Imidazole, 2-(1-methylethenyl)-

Cat. No.: B3195069
CAS No.: 88362-72-5
M. Wt: 108.14 g/mol
InChI Key: NZAARDFDMSTHAF-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(1-methylethenyl)- is a substituted imidazole derivative featuring a vinyl group (1-methylethenyl) at the 2-position of the heterocyclic ring. The imidazole core is known for its electron-rich aromatic system, enabling diverse reactivity, including hydrogen bonding and π-π interactions, which are critical in pharmaceutical and materials science applications .

Properties

CAS No.

88362-72-5

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-prop-1-en-2-yl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3,(H,7,8)

InChI Key

NZAARDFDMSTHAF-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC=CN1

Canonical SMILES

CC(=C)C1=NC=CN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 2-position significantly influences the electronic and steric profile of imidazole derivatives:

Compound Name Substituent at 2-Position Molecular Weight Key Electronic Effects
1H-Imidazole, 2-(1-methylethenyl)- Vinyl (CH₂=CH(CH₃)) ~122.15 (calc.) Electron-donating (resonance)
2-Ethyl-1H-imidazole Ethyl (C₂H₅) 96.13 Weakly electron-donating (inductive)
2-(2-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole Nitrophenyl + CF₃ 293.22 Electron-withdrawing (NO₂, CF₃)
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone Imidazolyl + CF₃-Ph 281.25 Electron-withdrawing (CF₃, ketone)

Key Observations :

  • Nitro and trifluoromethyl groups reduce electron density, favoring electrophilic substitution at other ring positions .

Physicochemical Properties

Property 2-(1-Methylethenyl)- (Predicted) 2-Ethyl- () 2-Nitrophenyl- ()
LogP (Partition Coefficient) ~1.5 0.87 2.8
Solubility (Water) Moderate High Low
Melting Point ~80–100°C (est.) 93–95°C >200°C

Notes:

  • The vinyl group increases hydrophobicity compared to ethyl but less than aromatic nitro groups .
  • High melting points for nitro-substituted imidazoles correlate with strong intermolecular interactions (e.g., dipole-dipole) .

Q & A

Q. What synthetic methodologies are most effective for preparing 1H-Imidazole, 2-(1-methylethenyl)-?

The synthesis typically involves multi-step reactions, including imidazole ring formation and functionalization. Common approaches include:

  • Nucleophilic substitution : Reacting 2-chloroimidazole derivatives with propargyl or allyl reagents under basic conditions (e.g., K₂CO₃ in DMF).
  • Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts to introduce the 1-methylethenyl group .
  • Ring-closing strategies : Cyclization of precursors like α-amino ketones with appropriate vinyl groups under acidic or thermal conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and vinyl group integration.
  • Mass spectrometry (HRMS) : Verify molecular weight and isotopic distribution.
  • HPLC or GC-MS : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized bioassays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and concentrations (e.g., 1–100 µM).
  • Impurity profiling : Use LC-MS to identify byproducts interfering with activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies .

Q. How can crystallographic data for this compound be obtained and refined?

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve disorder in the vinyl group .
  • Validation metrics : Ensure R-factor < 0.05 and check for hydrogen bonding or π-π interactions stabilizing the structure .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450 enzymes.
  • ADMET prediction : Tools like SwissADME or ProTox-II assess solubility (LogP), bioavailability, and toxicity risks .

Methodological Challenges and Solutions

Q. How to address low yields in cross-coupling reactions for this compound?

  • Catalyst optimization : Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligands (e.g., XPhos) to improve efficiency.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. toluene/THF mixtures.
  • Temperature control : Reactions at 80–100°C often improve coupling efficiency .

Q. What analytical techniques best characterize the compound’s reactivity in medicinal chemistry applications?

  • UV-Vis spectroscopy : Monitor electronic transitions influenced by the vinyl group.
  • Kinetic studies : Use stopped-flow methods to track nucleophilic attack rates (e.g., with thiols or amines) .

Key Research Gaps

  • Mechanistic studies : Limited data on the vinyl group’s role in target binding (e.g., via mutagenesis or crystallography).
  • Toxicity profiles : In-depth in vivo studies are needed to assess organ-specific risks .

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